19-Hydroxyandrosta-1,4-diene-3,17-dione acetate
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Overview
Description
19-Hydroxyandrosta-1,4-diene-3,17-dione acetate is a synthetic steroid derivative that has garnered attention in scientific research and industrial applications. This compound is structurally related to androsta-1,4-diene-3,17-dione (ADD), a key intermediate in the synthesis of various anabolic and contraceptive hormones.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 19-Hydroxyandrosta-1,4-diene-3,17-dione acetate typically involves the chemical modification of ADD. The process may include steps such as hydroxylation, acetylation, and purification to achieve the desired compound.
Industrial Production Methods: Industrial production of this compound often employs microbial biotransformation techniques. Microorganisms such as Gordonia neofelifaecis and Mycobacterium neoaurum are used to convert natural sterols like cholesterol into ADD, which is then further modified to produce this compound.
Chemical Reactions Analysis
Types of Reactions: 19-Hydroxyandrosta-1,4-diene-3,17-dione acetate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and pyridinium chlorochromate.
Reduction: Reduction reactions may use agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation with reagents such as bromine or chlorine.
Major Products Formed: The major products formed from these reactions include various hydroxylated and halogenated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other chemical compounds.
Scientific Research Applications
19-Hydroxyandrosta-1,4-diene-3,17-dione acetate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex steroid molecules.
Biology: The compound is used to study steroid metabolism and its effects on biological systems.
Medicine: It is a precursor in the production of anabolic steroids and contraceptive hormones.
Industry: The compound is employed in the manufacturing of various pharmaceuticals and chemical products.
Mechanism of Action
19-Hydroxyandrosta-1,4-dione-3,17-dione acetate is structurally similar to other steroid derivatives such as 11α-Hydroxyandrost-4-ene-3,17-dione and 9α-Hydroxyandrost-4-ene-3,17-dione. its unique hydroxylation pattern and acetate group confer distinct chemical properties and biological activities, making it a valuable compound in its own right.
Comparison with Similar Compounds
11α-Hydroxyandrost-4-ene-3,17-dione
9α-Hydroxyandrost-4-ene-3,17-dione
Androsta-1,4-diene-3,17-dione (ADD)
19-Norandrost-4-ene-3,17-dione
This comprehensive overview highlights the significance of 19-Hydroxyandrosta-1,4-diene-3,17-dione acetate in scientific research and industrial applications. Its unique properties and versatile applications make it a valuable compound in the field of steroid chemistry.
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Properties
CAS No. |
95282-98-7 |
---|---|
Molecular Formula |
C21H26O4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
[(8R,9S,10S,13S,14S)-13-methyl-3,17-dioxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-10-yl]methyl acetate |
InChI |
InChI=1S/C21H26O4/c1-13(22)25-12-21-10-7-15(23)11-14(21)3-4-16-17-5-6-19(24)20(17,2)9-8-18(16)21/h7,10-11,16-18H,3-6,8-9,12H2,1-2H3/t16-,17-,18-,20-,21+/m0/s1 |
InChI Key |
GIIDQUWTIZQZGG-OAGDOXAWSA-N |
Isomeric SMILES |
CC(=O)OC[C@]12C=CC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C |
Canonical SMILES |
CC(=O)OCC12C=CC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C |
Origin of Product |
United States |
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